

Tenalisib apoptotic activity lymphoma cell lines

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Compound Focus: Tenalisib

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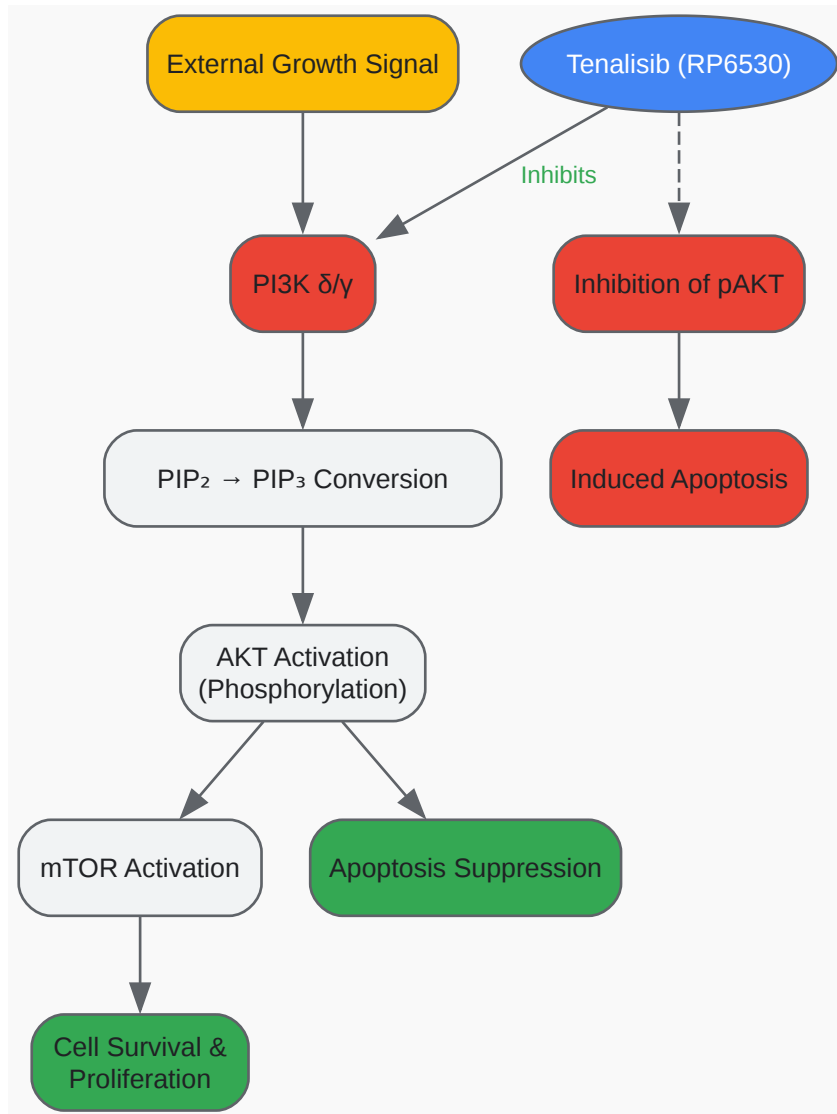
Mechanism of Action and Apoptotic Activity

Tenalisib exerts its anti-tumor effects through targeted inhibition of key signaling pathways. The table below summarizes its core mechanistic activity:

Aspect	Description
Primary Target	Dual PI3K δ/γ inhibitor; IC50 of 24.5 nM (PI3K δ) and 33.2 nM (PI3K γ) in cell-free assays [1].
Selectivity	>300-fold selective over PI3K α isoform; >100-fold selective over PI3K β isoform [2] [1].
Key Downstream Effect	Dose-dependent inhibition of phospho-AKT (pAKT), a critical downstream effector of the PI3K pathway [2] [1].
Pro-apoptotic Effect	Induces apoptosis in primary malignant cells from Cutaneous T-Cell Lymphoma (CTCL) and B-cell lymphoid tumors [2].

The ensuing apoptotic cascade involves key molecular events. Treatment with **Tenalisib** in Multiple Myeloma (MM) cell lines (MM-1S and MM-1R) results in a 70–90% inhibition of pAKT, a central survival signal [1]. Furthermore, studies on primary malignant cells derived from patients with CTCL demonstrated that **Tenalisib** effectively induces apoptosis [2].

The diagram below illustrates the core signaling pathway targeted by **Tenalisib** and its subsequent pro-apoptotic effects.



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Quantitative Data on Anti-Proliferative and Apoptotic Effects

The efficacy of **Tenalisib** has been quantified across various hematologic malignancy cell lines, showing dose-dependent anti-proliferative and pro-apoptotic activity.

Cell Line / Model	Experimental Effect	Quantitative Result	Citation
Immortalized B-cell lymphoma (Raji, TOLEDO, KG-1, JEKO, REC-1)	Growth inhibition	>50% inhibition @ 2-7 μM	[1]
DLBCL cell lines (OCI-LY-1 and OCI-LY-10)	Growth inhibition & pAKT inhibition	>50% inhibition @ 0.1-0.7 μM ; pAKT inhibition EC50 = 6 nM & 70 nM	[1]
Patient-derived primary cells	Induction of cell death (apoptosis)	Increased cell death at 4 μM	[1]
MM cell lines (MM-1S and MM-1R)	pAKT inhibition	70–90% inhibition of pAKT at 1 μM	[1]
Mouse MOLT-4 xenograft model (T-ALL)	In vivo tumor growth delay	Confirmed efficacy in pre-clinical model	[2]

Key Experimental Protocols

The following methodologies are representative of key experiments used to evaluate **Tenalisib**'s activity.

Cell Viability and Proliferation Assay (MTT Assay)

- **Purpose:** To determine the anti-proliferative effects of **Tenalisib**.
- **Cell Lines:** Used various lymphoma cell lines (e.g., MM-1S, MM-1R) [1].
- **Procedure:** Cells are seeded in 96-well plates and treated with a range of **Tenalisib** concentrations (e.g., from low nM to low μM). After a specified incubation period (e.g., 72 hours), an MTT reagent is added. The metabolically active cells convert MTT to purple formazan crystals, which are solubilized, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The absorbance is directly proportional to the number of viable cells [1].
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and half-maximal inhibitory concentration (IC50) values can be determined.

Apoptosis Detection by Flow Cytometry

- **Purpose:** To quantify the proportion of cells undergoing apoptosis.
- **Staining:** Cells are treated with **Tenalisib** and then stained with **Annexin V-APC** and **7-AAD** [3].
- **Principle:**
 - **Annexin V-APC:** Binds to phosphatidylserine, which is externalized to the outer leaflet of the cell membrane during early apoptosis.
 - **7-AAD:** A DNA dye that penetrates cells in late apoptosis or necrosis when membrane integrity is lost.
- **Procedure:** After staining, cells are analyzed using a flow cytometer (e.g., FACSCalibur). The population of cells is categorized into live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) [3].

Western Blot Analysis for Pathway Modulation

- **Purpose:** To assess the inhibition of the PI3K-AKT pathway and detection of apoptosis markers.
- **Target Proteins:** Phospho-AKT (S473), total AKT, cleaved caspase-3, cleaved PARP, and other downstream targets like phospho-S6K1 [3].
- **Procedure:**
 - **Cell Lysis:** **Tenalisib**-treated cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.
 - **Protein Quantification:** Protein concentration is determined using a BCA assay.
 - **Gel Electrophoresis:** Proteins are separated by molecular weight using SDS-PAGE.
 - **Membrane Transfer:** Proteins are transferred to a nitrocellulose membrane.
 - **Antibody Incubation:** The membrane is incubated with specific primary antibodies overnight, followed by HRP-conjugated secondary antibodies.
 - **Detection:** Protein bands are visualized using a chemiluminescence substrate and imaging system [3].

Future Research and Clinical Translation

The strong preclinical rationale for **Tenalisib**'s apoptotic activity has successfully translated into clinical trials. A phase I/Ib study in patients with relapsed/refractory T-cell lymphoma (TCL) confirmed the downregulation of proliferation and activation markers in responding tumors and demonstrated an overall response rate of 45.7% [4]. Furthermore, based on in vitro synergy, a phase I/II study of **Tenalisib** in combination with the histone deacetylase (HDAC) inhibitor **romidepsin** has been completed, showing a high overall response rate of 63.0% in patients with relapsed/refractory TCL, supporting the further development of this combination [5] [6].

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

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